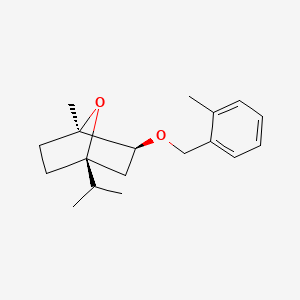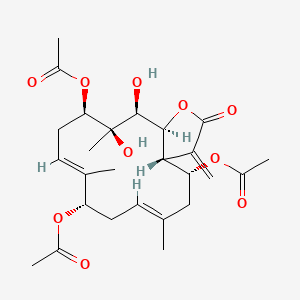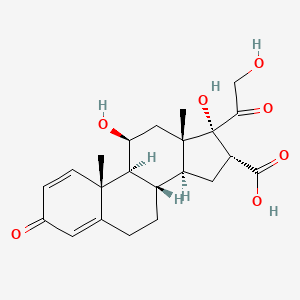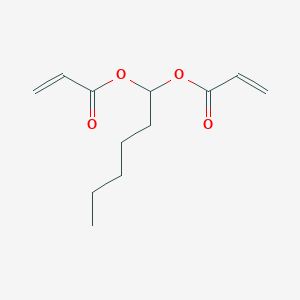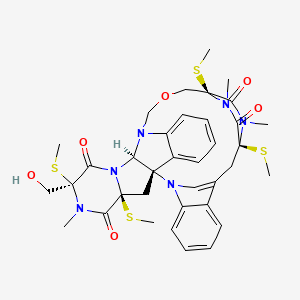
N-Acetyl-L-phosphinothricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-L-phosphinothricin is an N-acetyl-L-amino acid derived from L-phosphinothricin. It is a N-acetylphosphinothricin and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-phosphinothricin(2-).
Aplicaciones Científicas De Investigación
Herbicide Resistance in Plants
N-Acetyl-L-phosphinothricin plays a significant role in developing herbicide resistance in plants. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene can metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants, indicating a possible pathway for creating herbicide-resistant crops (Dröge, Broer, & Pühler, 1992).
Male Sterility in Transgenic Plants
N-Acetyl-L-phosphinothricin has been used in a system to induce male sterility in transgenic plants. This involves the tapetum specific deacetylation of the herbicide L-phosphinothricin (L-PPT) (Risse, Pühler, & Flaschel, 2005).
Selection of Transformed Plant Cells
The compound is utilized in the selection of transformed protoplast-derived Zea mays colonies. This involves the use of phosphinothricin and an assay using the pH indicator chlorophenol red (Kramer, Dimaio, Carswell, & Shillito, 1993).
Engineering Herbicide Resistance
Engineering herbicide resistance in plants through the expression of a detoxifying enzyme, such as phosphinothricin acetyltransferase, allows for the detoxification of phosphinothricin, providing an approach to obtain herbicide-resistant plants (De Block et al., 1987).
Metabolism in Plants
The metabolism of the herbicide L-phosphinothricin in various plants has been analyzed, revealing different metabolic pathways and final stable products in transgenic and untransformed plants (Droge-Laser, Siemeling, Puhler, & Broer, 1994).
Synthesis for Industrial Production
Efficient synthesis methods for L-phosphinothricin, a competitive and environmentally friendly herbicide, have been developed. This includes a kinetic resolution route using a novel aminoacylase from Stenotrophomonas maltophilia (Cao, Cheng, Xue, & Zheng, 2020).
Soil Bacteria Interaction
The interaction of phosphinothricin with soil bacteria, including its degradation and transformation by different enzymatic reactions in bacterial strains, has been studied, providing insights into its environmental impact (Bartsch & Tebbe, 1989).
Genetic Engineering of Herbicide Resistance
The similarities of bar and pat gene products, which encode phosphinothricin acetyltransferase and confer resistance to phosphinothricin, are applicable in plant genetic engineering, as demonstrated in various plant species (Wehrmann, Vliet, Opsomer, Botterman, & Schulz, 1996).
Propiedades
Nombre del producto |
N-Acetyl-L-phosphinothricin |
|---|---|
Fórmula molecular |
C7H14NO5P |
Peso molecular |
223.16 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1 |
Clave InChI |
VZVQOWUYAAWBCP-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCP(=O)(C)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CCP(=O)(C)O)C(=O)O |
Sinónimos |
N-ac-Pt N-acetyl-L-phosphinothricin N-acetylphosphinothricin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




